![molecular formula C18H19NO3S B5836581 ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5836581.png)
ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE
Description
ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE is a benzoate ester derivative featuring a 3-substituted acetamido group with a benzylsulfanyl moiety. Its structure comprises an ethyl benzoate backbone, where the acetamido group at the 3-position is further functionalized with a benzylsulfanyl (-S-CH₂C₆H₅) substituent. This compound belongs to a class of anthranilic acid derivatives, which are often explored for their applications in materials science, pharmaceuticals, and polymer chemistry due to their tunable electronic and steric properties.
Properties
IUPAC Name |
ethyl 3-[(2-benzylsulfanylacetyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-22-18(21)15-9-6-10-16(11-15)19-17(20)13-23-12-14-7-4-3-5-8-14/h3-11H,2,12-13H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNCDNTOJHKNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylsulfanylthiourea.
Acylation: The benzylsulfanylthiourea is then acylated with ethyl 3-aminobenzoate to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-benzylated products.
Substitution: Various substituted esters or amides.
Scientific Research Applications
ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used in studies involving enzyme inhibition and protein binding.
Materials Science: It can be incorporated into polymers to modify their properties.
Mechanism of Action
The mechanism of action of ETHYL 3-[2-(BENZYLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with biological targets such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The acetamido group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The benzylsulfanyl group in the target compound confers moderate electron-donating capacity (via sulfur lone pairs) and increased lipophilicity compared to electron-withdrawing chloro substituents in analogs from . In contrast, ethyl 4-(dimethylamino)benzoate () exhibits stronger electron donation due to its dimethylamino group, enhancing its reactivity in polymerization systems .
Reactivity and Application Performance
Physical and Chemical Properties
- Solubility: The benzylsulfanyl group enhances solubility in nonpolar solvents compared to polar dimethylamino-substituted analogs. Chloro-substituted compounds () exhibit even lower solubility due to their electron-withdrawing nature .
- Thermal Stability : Propargyloxy-substituted compounds may show reduced thermal stability due to reactive alkyne groups, whereas the target compound’s benzylsulfanyl moiety likely improves stability .
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